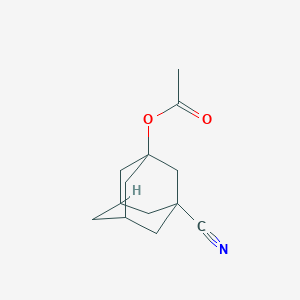

(3-Cyano-1-adamantyl) acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-cyano-1-adamantyl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-9(15)16-13-5-10-2-11(6-13)4-12(3-10,7-13)8-14/h10-11H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSROKNDYZRZCLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC12CC3CC(C1)CC(C3)(C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyano 1 Adamantyl Acetate

Retrosynthetic Analysis of the (3-Cyano-1-adamantyl) acetate (B1210297) Scaffold

A retrosynthetic analysis of (3-Cyano-1-adamantyl) acetate reveals a synthetic approach that logically disconnects the target molecule into readily available starting materials. The primary disconnection strategy involves severing the ester linkage, which points to 3-Cyano-1-adamantanol and an acetylating agent as the immediate precursors. This approach is advantageous as it simplifies the synthesis to the formation of a key intermediate, 3-Cyano-1-adamantanol.

Further disconnection of 3-Cyano-1-adamantanol suggests a precursor such as 1-adamantanol (B105290), which can undergo functionalization to introduce the cyano group at the C-3 position. This strategy leverages the inherent reactivity of the adamantane (B196018) cage, where the tertiary bridgehead positions are susceptible to functionalization. An alternative retrosynthetic pathway could involve the introduction of the cyano group onto a pre-existing adamantyl acetate framework through functional group interconversion.

Synthesis of Adamantane Derivatives Precursors with Cyano Functionality

The synthesis of this compound is critically dependent on the efficient preparation of its key precursors, namely 3-Cyano-1-adamantanol and a suitable acetylating reagent.

Development of 3-Cyano-1-adamantanol Synthetic Routes

The synthesis of 3-Cyano-1-adamantanol can be approached through several routes, often involving the functionalization of a pre-existing adamantane core. One plausible method involves the direct cyanation of 1-adamantanol. While direct C-H cyanation of adamantane derivatives can be challenging due to the inertness of the C-H bonds, methods utilizing reagents like p-toluenesulfonyl cyanide under radical conditions have been developed for the cyanation of adamantane derivatives. d-nb.info This approach could potentially be adapted for the selective cyanation of 1-adamantanol at the C-3 position.

Another viable route starts from 1-hydroxy-4-carboxyadamantane, which can be synthesized from hydroxyketone precursors. srce.hr The carboxylic acid functionality can then be converted to a primary amide, followed by dehydration to yield the nitrile group. This multi-step process offers a more controlled, albeit longer, pathway to the desired cyano-substituted adamantanol.

A summary of potential synthetic precursors for 3-Cyano-1-adamantanol is provided in the table below.

| Precursor | Synthetic Approach | Reference |

| 1-Adamantanol | Direct C-H cyanation | d-nb.info |

| 1-Hydroxy-4-carboxyadamantane | Conversion of carboxylic acid to nitrile | srce.hr |

Preparation of Acetylating Reagents for Adamantane Derivatives

The acetylation of 3-Cyano-1-adamantanol is a straightforward esterification reaction. Common acetylating reagents for this transformation include acetic anhydride (B1165640) and acetyl chloride. These reagents are commercially available or can be readily prepared using standard laboratory procedures. Acetic anhydride, for instance, is typically used in the presence of a base catalyst such as pyridine (B92270) or a solid acid catalyst. The use of acetic anhydride in the synthesis of acetylated sugar derivatives has been documented, highlighting its general utility in acetylation reactions. nih.gov

Direct Esterification and Transesterification Approaches for this compound

The final step in the primary synthetic route to this compound is the esterification of 3-Cyano-1-adamantanol. This can be achieved through direct esterification or transesterification.

Direct Esterification: This involves the reaction of 3-Cyano-1-adamantanol with an acetylating agent. A common and effective method is the reaction with acetic anhydride in the presence of a catalytic amount of acid or a stoichiometric amount of a base like pyridine. Alternatively, acetyl chloride can be used, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Transesterification: In this approach, 3-Cyano-1-adamantanol can be reacted with an excess of a simple acetate ester, such as ethyl acetate, in the presence of an acid or base catalyst. This equilibrium-driven process can be pushed towards the product by removing the lower-boiling alcohol byproduct.

The choice between these methods often depends on the scale of the reaction, the availability of reagents, and the desired purity of the final product.

Alternative Synthetic Pathways to Access this compound

Beyond the direct esterification of a pre-formed cyano-adamantanol, alternative strategies can be employed. These often involve the modification of an existing adamantane acetate scaffold.

Functional Group Interconversions on Existing Adamantane Acetates

An alternative and potentially more convergent approach involves the direct functionalization of a readily available adamantane acetate, such as 1-adamantyl acetate. This strategy hinges on the ability to selectively introduce a cyano group at the C-3 position of the adamantane cage.

Recent advancements in C-H activation chemistry offer promising avenues for such transformations. For instance, selective C(sp³)–H cyanation of adamantane derivatives has been achieved using phthalimido-N-oxyl (PINO) as a hydrogen abstracting reagent and p-toluenesulfonyl cyanide as the cyanating agent. d-nb.info This method has shown success in cyanating various substituted adamantanes and could potentially be applied to 1-adamantyl acetate to directly yield this compound. This approach would significantly shorten the synthetic sequence by avoiding the separate synthesis of the cyano-substituted alcohol precursor.

A general overview of functional group transformations highlights the vast possibilities for converting one functional group into another, which is a cornerstone of modern organic synthesis. scribd.com

Introduction of Cyano Group onto Adamantane Acetates via Advanced Methods

The direct C(sp³)–H cyanation of adamantane derivatives has emerged as a powerful tool for the introduction of the nitrile functionality, bypassing the need for pre-functionalized starting materials. One of the most effective modern methods involves the use of a phthalimido-N-oxyl (PINO) radical catalyst. d-nb.info This approach allows for the selective cyanation of C(sp³)–H bonds under relatively mild conditions.

In this catalytic cycle, the PINO radical abstracts a hydrogen atom from the adamantane core, preferentially from a tertiary (bridgehead) position due to the relative stability of the resulting adamantyl radical. This radical intermediate is then trapped by a cyano group source, such as p-toluenesulfonyl cyanide (TsCN), to yield the desired cyanated adamantane derivative. d-nb.infosciencesconf.org This method has been successfully applied to adamantane derivatives bearing a variety of functional groups, including esters. d-nb.info For instance, the cyanation of adamantane carboxylic acid methyl ester proceeds to give the corresponding cyano-substituted ester in good yield. d-nb.info This demonstrates the compatibility of the ester group with the PINO-catalyzed cyanation, suggesting a viable pathway to this compound from a suitable adamantyl acetate precursor.

Another advanced method for the cyanation of unactivated C(sp³)–H bonds is through photochemically induced radical transformation. nih.gov This process can be initiated by a photoexcited sensitizer, such as benzophenone, which abstracts a hydrogen atom from the alkane substrate. The resulting carbon-centered radical is then trapped by a cyano source like tosyl cyanide to afford the nitrile. nih.gov This photochemical approach has been shown to be effective for the cyanation of adamantane, proceeding exclusively at the methine positions. nih.gov

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency of the synthesis of cyanated adamantane derivatives is highly dependent on the optimization of reaction conditions. Key parameters that are often varied include the choice of catalyst, oxidant, additives, solvent, and temperature. For the PINO-catalyzed C–H cyanation of adamantane derivatives, systematic studies have been conducted to maximize the yield of the desired product. sciencesconf.org

Initial investigations into the reaction of 1-bromo adamantane with p-toluenesulfonyl cyanide (TsCN) in the presence of N-hydroxyphthalimide (NHPI) and an oxidant showed that the choice of oxidant significantly impacts the reaction outcome. For example, using (diacetoxyiodo)benzene (B116549) (PIDA) as the oxidant resulted in a modest yield, which could be improved by using ammonium (B1175870) cerium(IV) nitrate (B79036) (CAN). sciencesconf.org Further optimization revealed that the addition of a base, particularly inorganic carbonates, could enhance the yield. Lithium carbonate (Li₂CO₃) was found to be the most effective, with the yield increasing as the cation radius of the carbonate salt decreased. sciencesconf.org The optimal conditions identified in one study for the cyanation of adamantane involved using NHPI as the pre-catalyst, CAN as the oxidant, and Li₂CO₃ as an additive in 1,2-dichloroethane (B1671644) (DCE) at 75 °C. sciencesconf.org

The table below summarizes the effect of different additives on the PINO-catalyzed cyanation of adamantane, highlighting the importance of reaction optimization.

| Entry | Additive (1 equiv.) | Yield (%) |

| 1 | - | 45 |

| 2 | MgO | 56 |

| 3 | NaOAc | 56 |

| 4 | KOAc | 60 |

| 5 | Cs₂CO₃ | 0 |

| 6 | Ag₂CO₃ | 67 |

| 7 | Na₂CO₃ | 71 |

| 8 | Li₂CO₃ | 77 |

| Table based on data from Berndt, J.-P., et al., 2018. sciencesconf.org |

Stereochemical Control and Regioselectivity in Analogous Adamantane Derivatizations

The rigid, polycyclic structure of adamantane presents unique challenges and opportunities for stereochemical and regiochemical control during functionalization. The adamantane cage has two types of bridgehead (tertiary) C-H bonds and secondary C-H bonds. In a monosubstituted adamantane, such as 1-adamantyl acetate, the remaining bridgehead positions (C3, C5, and C7) are electronically and sterically distinct from the secondary positions.

Modern synthetic methods often exhibit high regioselectivity for functionalization at the tertiary C-H bonds over the secondary ones due to the greater stability of the tertiary radical or carbocation intermediates. For instance, direct C-H functionalization reactions that proceed via a hydrogen atom transfer (HAT) mechanism show a strong preference for the bridgehead positions. chemrxiv.orgnih.gov

In the case of 1-substituted adamantanes, the electronic nature of the substituent at C1 directs the regioselectivity of further functionalization at the remaining bridgehead positions. Electron-withdrawing groups at the 1-position deactivate the adamantane cage, but functionalization, when it occurs, is generally directed to the C3 position. This is attributed to both steric and electronic effects. nih.gov The development of dual photoredox and H-atom transfer catalysis has enabled highly selective alkylation of 1-substituted adamantanes at the 3-position. nih.gov This high regioselectivity is crucial for the synthesis of specifically substituted adamantane derivatives like this compound.

The table below illustrates the high regioselectivity observed in the alkylation of various 1-substituted adamantanes, which serves as an excellent analogy for the expected regioselectivity in the cyanation of 1-adamantyl acetate.

| 1-Substituent | Product | Yield (%) | Regioselectivity (3°:2°) |

| -H | 1-Alkyladamantane | 72 | >20:1 |

| -CH₃ | 1-Methyl-3-alkyladamantane | 72 | >20:1 |

| -Ph | 1-Phenyl-3-alkyladamantane | 64 | >20:1 |

| -OH | 1-Hydroxy-3-alkyladamantane | 68 | >20:1 |

| -Br | 1-Bromo-3-alkyladamantane | 67 | >20:1 |

| -CN | 1-Cyano-3-alkyladamantane | 65 | >20:1 |

| -C(O)CH₃ | 1-Acetyl-3-alkyladamantane | 75 | >20:1 |

| Table based on data from Stache, E. E., et al., 2019. chemrxiv.org |

Due to the achiral nature of this compound, stereochemical control in its synthesis is not a factor. However, in the derivatization of analogous chiral adamantanes, achieving high stereoselectivity is a significant synthetic challenge that often requires the use of chiral catalysts or directing groups. researchgate.netrsc.org

Reactivity and Mechanistic Investigations of 3 Cyano 1 Adamantyl Acetate

Chemical Transformations Involving the Acetate (B1210297) Moiety

The ester linkage in adamantyl acetates is subject to various nucleophilic substitution reactions at the acyl carbon. However, the reactivity is often moderated by the steric hindrance imposed by the adamantane (B196018) skeleton.

Adamantyl acetates can be cleaved through hydrolysis under both acidic and basic conditions to yield 1-adamantanol (B105290) and acetic acid. evitachem.comevitachem.com This transformation is a typical nucleophilic acyl substitution reaction. masterorganicchemistry.com

Under basic conditions, the reaction proceeds via a nucleophilic attack by a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. masterorganicchemistry.com This intermediate then collapses, expelling the adamantoxide as the leaving group, which is subsequently protonated. In an acidic medium, the carbonyl oxygen is first protonated, which activates the carbonyl group toward nucleophilic attack by water. byjus.comlibretexts.org This is followed by the formation of a tetrahedral intermediate, proton transfer, and elimination of the alcohol. byjus.com

The electron-donating nature of the adamantane core has been noted to stabilize the acetate group, making it less susceptible to hydrolysis compared to linear aliphatic esters. Despite this, efficient cleavage of tert-butyl and 1-adamantyl esters can be achieved using sulfuric acid in dichloromethane, offering a simple and effective deprotection method. researchgate.net

Table 1: General Conditions for Adamantyl Acetate Hydrolysis

| Catalyst | Conditions | Products | Mechanism |

|---|---|---|---|

| Acid (e.g., H₂SO₄) | Aqueous solution, heat | Adamantanol, Acetic Acid | Acid-catalyzed nucleophilic acyl substitution libretexts.org |

| Base (e.g., NaOH) | Aqueous solution, heat | Adamantanol, Acetate Salt | Base-catalyzed nucleophilic acyl substitution (saponification) libretexts.org |

Transesterification, the process of exchanging the alkoxy group of an ester with that of an alcohol, is a viable reaction for adamantyl acetates. evitachem.comevitachem.com This reaction is typically catalyzed by either an acid (like sulfuric acid) or a base (like sodium methoxide). evitachem.com The reaction allows for the synthesis of different adamantyl-based esters from a common precursor.

Research on the transesterification of β-keto esters has shown that even sterically congested alcohols, such as adamantyl alcohol, can react smoothly to form the desired products. rsc.org Various catalysts have been found effective for this transformation, including environmentally benign options like boric acid and highly efficient metal complexes such as those based on Mn(III) salen. rsc.org These catalysts facilitate the reaction, which might otherwise be slow, allowing for transformations with broad functional group tolerance under mild conditions. rsc.org

Nucleophilic acyl substitution is the fundamental reaction mechanism governing the chemistry of the acetate moiety. libretexts.org The reaction proceeds through a characteristic two-step addition-elimination sequence. masterorganicchemistry.comuomustansiriyah.edu.iq In the first step, the nucleophile attacks the carbonyl carbon, breaking the pi bond and forming a tetrahedral alkoxide intermediate. libretexts.org In the second step, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the leaving group (the adamantoxide). libretexts.org

A critical factor in these reactions is the influence of the adamantyl group itself. Its significant steric bulk and electron-donating properties decrease the electrophilicity of the ester carbonyl carbon. This effect slows the rate of nucleophilic attack, resulting in a higher activation energy for the reaction when compared to analogous linear alkyl esters. An example of such a reaction is the treatment of an ester with a Grignard reagent, which, after reacting with two equivalents, yields a tertiary alcohol. libretexts.org

Reactions of the Cyano Group in (3-Cyano-1-adamantyl) acetate

The cyano group on the adamantane scaffold is a versatile functional handle, capable of undergoing transformations such as reduction and hydrolysis, although its reactivity is often tempered by the steric environment of the adamantane cage.

The cyano group can be reduced to a primary amine. An efficient method for this conversion is catalytic hydrogenation. For instance, adamantane-containing cyanoesters have been successfully reduced to the corresponding amino esters using catalytic hydrogenation under strongly acidic conditions, which reduces both the cyano group and other reducible functionalities if present. srce.hr This provides a direct pathway to adamantyl-methylamine derivatives.

Reduction of nitriles to aldehydes is another important transformation, typically achieved using reagents like Diisobutylaluminium hydride (DIBAL-H). This method involves the formation of an intermediate imine, which is then hydrolyzed upon workup to yield the aldehyde.

Table 2: Potential Reduction Pathways for the Adamantyl Cyano Group

| Product Type | Reagent/Method | General Outcome |

|---|---|---|

| Primary Amine | Catalytic Hydrogenation (e.g., H₂/Pd) | Reduction of the C≡N triple bond to a C-NH₂ group srce.hr |

| Aldehyde | DIBAL-H, followed by aqueous workup | Partial reduction to an imine intermediate, then hydrolysis to the aldehyde |

The hydrolysis of the nitrile group in cyanoadamantane derivatives can produce either amides as intermediate products or carboxylic acids upon complete hydrolysis. However, this reaction is often challenging. Attempts to hydrolyze the nitrile group of compounds like 2-aminoadamantane-2-carbonitrile (B14904040) using standard mineral acids or alkalis have been reported as unsuccessful. cdnsciencepub.comcdnsciencepub.com This resistance is attributed to the steric hindrance imposed by the adamantane cage, which protects the nitrile group from attack. cdnsciencepub.com

To overcome this low reactivity, more strenuous conditions or alternative strategies are required. For example, the hydrolysis of 1-hydroxy-4-cyanoadamantane to the corresponding carboxylic acid was achieved by heating with 50% sulfuric acid at 100°C. srce.hr This indicates that forcing conditions can drive the reaction to completion. Another approach involves "facilitated hydrolysis," where the aminonitrile is first converted into a derivative, such as a benzal derivative or a benzamido acid, which is more readily hydrolyzed to the target aminoamide or amino acid. cdnsciencepub.com The initial product of nitrile hydrolysis is the corresponding amide, which can be isolated under controlled conditions or further hydrolyzed to the carboxylic acid with prolonged reaction times or harsher conditions.

Cycloaddition Reactions (e.g., [2+3] Dipolar Cycloadditions)

The cyano group in this compound can participate in cycloaddition reactions, most notably [2+3] dipolar cycloadditions. In these reactions, the nitrile functionality acts as a dipolarophile, reacting with 1,3-dipoles to form five-membered heterocyclic rings. acs.org

One common example of a [2+3] dipolar cycloaddition is the reaction with azides to form tetrazoles. thieme-connect.de While specific studies on this compound are not extensively documented in this context, the general reactivity of nitriles suggests that it would react with an azide (B81097), such as sodium azide, under appropriate conditions (e.g., with a Lewis acid catalyst) to yield a 1-(1H-tetrazol-5-yl)adamantan-1-yl acetate. The reaction mechanism involves the concerted or stepwise addition of the azide to the carbon-nitrogen triple bond. chim.it

Another class of 1,3-dipoles that can react with nitriles are azomethine ylides. acs.org The reaction of this compound with an azomethine ylide, generated in situ from the thermal or photochemical ring-opening of an aziridine, would be expected to produce a substituted dihydropyrrole or pyrrole (B145914) derivative. uzh.ch The regioselectivity and stereoselectivity of such cycloadditions are often governed by frontier molecular orbital interactions and steric effects. mdpi.com The bulky adamantane group would likely play a significant role in directing the approach of the 1,3-dipole. uzh.ch

The table below summarizes potential [2+3] dipolar cycloaddition reactions involving the cyano group of this compound.

| 1,3-Dipole | Reagent Example | Expected Product |

| Azide | Sodium Azide (NaN₃) | 1-(1H-tetrazol-5-yl)adamantan-1-yl acetate |

| Azomethine Ylide | Generated from an aziridine | Substituted dihydropyrrole/pyrrole derivative |

| Nitrile Oxide | Generated from an oxime | Substituted oxadiazole derivative |

Reactions with Organometallic Reagents and Nucleophiles

The electrophilic nature of the carbon atoms in both the cyano and acetate groups makes them susceptible to attack by organometallic reagents and other nucleophiles.

Reactions with Organometallic Reagents:

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are powerful nucleophiles that can add to the cyano group. chemie-brunschwig.ch Reaction of this compound with a Grignard reagent would, after hydrolysis of the intermediate imine, lead to the formation of a ketone, specifically a 3-acyl-1-adamantyl acetate. The adamantyl framework is generally stable under these conditions.

The acetate group can also react with organometallic reagents, although typically this requires harsher conditions or more reactive reagents than the cyano group. For instance, reaction with excess organolithium reagent could potentially lead to the cleavage of the ester and formation of a tertiary alcohol after workup.

Reactions with Nucleophiles:

The cyano group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid (3-carboxy-1-adamantyl acetate) or a primary amide (3-carbamoyl-1-adamantyl acetate), respectively.

The ester linkage of the acetate group is also susceptible to nucleophilic attack. Hydrolysis under basic conditions (saponification) would yield 3-cyano-1-adamantanol and an acetate salt. Acid-catalyzed hydrolysis would also produce 3-cyano-1-adamantanol and acetic acid. Transesterification reactions are also possible in the presence of an alcohol and an acid or base catalyst.

Nucleophilic substitution at the adamantyl bridgehead carbon bearing the acetate is generally disfavored due to the steric hindrance and the instability of the resulting carbocation in an SN1-type reaction. However, under forcing conditions, displacement of the acetate group by a strong nucleophile might be achievable. nih.gov

The following table outlines the expected products from reactions with various organometallic reagents and nucleophiles.

| Reagent Type | Specific Reagent | Reactive Site | Expected Product (after workup) |

| Organometallic | Grignard Reagent (e.g., CH₃MgBr) | Cyano Group | 3-acetyl-1-adamantyl acetate |

| Organometallic | Organolithium (e.g., n-BuLi) | Cyano & Acetate Groups | 3-(1-hydroxypentyl)-1-adamantanol |

| Nucleophile | H₂O / H⁺ | Cyano Group | 3-carboxy-1-adamantyl acetate |

| Nucleophile | H₂O / OH⁻ | Cyano Group | 3-carbamoyl-1-adamantyl acetate |

| Nucleophile | H₂O / OH⁻ | Acetate Group | 3-cyano-1-adamantanol |

| Nucleophile | NaN₃ | Acetate Group (Substitution) | 3-azido-1-cyanoadamantane |

Reactivity of the Adamantane Core in this compound

While the primary reactivity of this compound is centered on its functional groups, the adamantane cage itself can undergo certain transformations, although it is generally quite inert.

The adamantane framework is composed of strong C-H bonds, making their direct functionalization challenging. However, modern synthetic methods, particularly those involving transition metal-catalyzed C-H activation, have enabled the modification of such saturated hydrocarbons. ethernet.edu.et

Directed C-H activation, where a directing group guides a metal catalyst to a specific C-H bond, is a powerful strategy. rsc.org While the cyano and acetate groups are not typically strong directing groups for C-H activation in the same way as, for example, a pyridine (B92270) or amide group, they can influence the regioselectivity of such reactions. snnu.edu.cn For instance, rhodium- or palladium-catalyzed C-H activation could potentially lead to the introduction of new functional groups at the secondary (CH₂) or tertiary (CH) positions of the adamantane cage. acs.org The electronic properties of the cyano and acetate groups would likely disfavor functionalization at positions in close proximity due to inductive effects.

Free-radical halogenation, for example with N-bromosuccinimide (NBS) under photochemical conditions, is another method to functionalize the adamantane core. This reaction typically favors the tertiary bridgehead positions due to the stability of the resulting tertiary radical. In this compound, the other tertiary positions of the adamantane cage would be the most likely sites of halogenation.

The bulky, rigid, and three-dimensional structure of the adamantane cage exerts a profound steric influence on the reactivity of the attached functional groups. science.gov This steric hindrance can control the regioselectivity and stereoselectivity of reactions by dictating the trajectory of incoming reagents. researchgate.net

In reactions involving the cyano and acetate groups, the adamantane moiety can shield one face of the molecule, forcing reagents to approach from the less hindered side. researchgate.net For example, in the reduction of a ketone derived from the cyano group, the adamantane cage could direct the hydride reagent to one face of the carbonyl, potentially leading to a high degree of diastereoselectivity in the formation of the corresponding secondary alcohol.

The steric bulk of the adamantane group also affects reaction rates. chinesechemsoc.org Reactions that involve a transition state with significant steric crowding around the reaction center will be slowed down. Conversely, reactions that relieve steric strain in the transition state may be accelerated. The rigidity of the adamantane cage prevents conformational changes that might otherwise alleviate steric clashes, making its steric influence particularly pronounced. srce.hr

Mechanistic Elucidation of Key Transformations of this compound

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes.

Kinetic studies provide quantitative data on reaction rates and can help to elucidate reaction mechanisms. For this compound, kinetic investigations could focus on several key transformations.

For example, the rate of hydrolysis of the acetate group can be monitored under various pH conditions and temperatures to determine the rate constants and activation parameters. Such studies on similar adamantyl esters have shown that the bulky adamantyl group can influence the rate of both acid- and base-catalyzed hydrolysis. The rate of nucleophilic substitution at the anomeric carbon is influenced by the nature of the nucleophile and leaving group. rsc.org

In the context of C-H activation, kinetic isotope effect (KIE) studies, comparing the reaction rates of this compound with a deuterated analogue, can determine whether C-H bond cleavage is the rate-determining step of the reaction. rsc.org A significant KIE (kH/kD > 1) would indicate that C-H bond breaking is involved in the slowest step of the reaction.

The following table provides a hypothetical summary of kinetic data that could be obtained for key reactions of this compound.

| Reaction | Condition | Rate Law | Rate Constant (k) | Activation Energy (Ea) |

| Base-Catalyzed Hydrolysis of Acetate | pH 12, 25 °C | rate = k[(Compound)][OH⁻] | ||

| Acid-Catalyzed Hydrolysis of Acetate | pH 2, 50 °C | rate = k[(Compound)][H⁺] | ||

| Reaction with Grignard Reagent | THF, 0 °C | rate = k[(Compound)][CH₃MgBr] | ||

| C-H Activation (Hypothetical) | Pd catalyst, 100 °C | rate = k[(Compound)][Catalyst] |

Note: The values in the table are placeholders and would need to be determined experimentally.

Isotope Labeling Experiments for Pathway Tracing

Isotope labeling is a powerful technique used to elucidate reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. researchgate.net In the context of reactions involving this compound, isotope labeling experiments, particularly using deuterium (B1214612) (²H) and carbon-13 (¹³C), have been instrumental in distinguishing between different proposed pathways.

One common application of isotope labeling in the study of adamantane derivatives is the investigation of solvolysis reactions. researchgate.netresearchgate.net By replacing specific hydrogen atoms with deuterium, researchers can determine whether a particular C-H bond is broken during the rate-determining step of the reaction. This is quantified by the kinetic isotope effect (KIE), which is the ratio of the reaction rate of the unlabeled compound to that of the labeled compound (kH/kD). A significant primary KIE (typically >2) suggests that the labeled C-H bond is broken in the transition state of the rate-limiting step. Conversely, a secondary KIE, where the labeled C-H bond is not directly involved in bond breaking but is located near the reaction center, can provide insights into changes in hybridization or steric environment during the reaction. For instance, in the solvolysis of 2-adamantyl derivatives, secondary α-deuterium kinetic isotope effects have been measured to probe the nature of the transition state. researchgate.net

Crossover experiments are another type of isotope labeling study that can reveal whether a reaction proceeds via an intermolecular or intramolecular mechanism. In a typical crossover experiment involving an adamantane derivative, two similar but isotopically distinct substrates are allowed to react simultaneously. If the reaction is intramolecular, each substrate will only form its corresponding product. However, if the reaction proceeds through a dissociated intermediate that can "cross over" and react with the other substrate, then mixed or "crossover" products will be observed.

While specific isotope labeling data for this compound is not extensively reported in the provided search results, the principles can be applied to understand its reactivity. For example, to investigate the mechanism of a potential rearrangement or fragmentation reaction of this compound, one could synthesize the compound with a ¹³C label at the cyano carbon. By analyzing the position of the ¹³C label in the products using techniques like NMR spectroscopy or mass spectrometry, it would be possible to trace the pathway of the cyano group.

The following table summarizes hypothetical isotope labeling experiments that could be used to investigate the reaction mechanisms of this compound, based on general principles of physical organic chemistry. researchgate.netuomustansiriyah.edu.iq

Table 1: Hypothetical Isotope Labeling Experiments for this compound

| Experiment Type | Isotopic Label | Labeled Position | Potential Reaction Studied | Information Gained |

| Kinetic Isotope Effect | ²H (Deuterium) | C-2 or C-4 of adamantyl cage | Elimination Reactions | Involvement of C-H bond cleavage in the rate-determining step. |

| Crossover Experiment | ¹³C or ¹⁸O | Cyano carbon or Acetyl oxygen | Solvolysis or Rearrangement | Intermolecular vs. Intramolecular nature of the reaction. |

| Label Scrambling | ¹³C | Adamantyl bridgehead carbon | Wagner-Meerwein Rearrangement | Evidence for carbocationic intermediates and skeletal rearrangements. acs.org |

Transition State Analysis in Adamantane-Cyano Ester Reactions

The analysis of transition states is crucial for a deep understanding of reaction mechanisms, providing a picture of the highest energy point along the reaction coordinate. For reactions involving adamantane-cyano esters like this compound, both experimental and computational methods are employed to characterize the geometry and energy of transition states.

Experimental approaches often rely on the interpretation of kinetic data, such as activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡), and linear free-energy relationships. For instance, the sensitivity of the reaction rate to solvent ionizing power (m value from the Grunwald-Winstein equation) can indicate the degree of charge development in the transition state. researchgate.net A large m value is indicative of a transition state with significant carbocationic character, which would be expected for an SN1-type solvolysis of an adamantyl derivative.

Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for directly calculating the structures and energies of transition states. rsc.org These calculations can provide detailed geometric parameters, such as bond lengths and angles, as well as vibrational frequencies that confirm the nature of the stationary point as a true transition state (i.e., having one imaginary frequency).

For a hypothetical reaction of this compound, such as a nucleophilic substitution, computational modeling could be used to compare the transition state energies of different possible mechanisms (e.g., SN1 vs. SN2). In an SN1 mechanism, the transition state would involve the cleavage of the C-O bond of the acetate group, leading to the formation of a 3-cyano-1-adamantyl cation. The transition state would be characterized by an elongated C-O bond. In a concerted SN2-type mechanism, the transition state would involve the simultaneous formation of a new bond with the nucleophile and the breaking of the C-O bond.

The steric bulk of the adamantyl group and the electronic effect of the cyano substituent would significantly influence the geometry and energy of the transition state. The rigid adamantane cage generally disfavors backside attack required for a classical SN2 mechanism at the bridgehead carbon. Therefore, reactions at the 1-position of adamantane derivatives typically proceed through carbocationic intermediates. The electron-withdrawing cyano group at the 3-position would destabilize a carbocation at the 1-position through an inductive effect, thus increasing the activation energy for an SN1 reaction compared to an unsubstituted 1-adamantyl acetate.

The following table presents hypothetical calculated parameters for the transition state of a solvolysis reaction of this compound, illustrating the type of data that can be obtained from computational analysis.

Table 2: Hypothetical Calculated Transition State Parameters for the Solvolysis of this compound

| Parameter | Value | Interpretation |

| Activation Energy (ΔE‡) | High | The electron-withdrawing cyano group destabilizes the carbocationic transition state. |

| C1-O Bond Length | Elongated (e.g., > 2.0 Å) | Indicates significant C-O bond cleavage in the transition state, characteristic of an SN1 mechanism. |

| C1 Geometry | Trigonal planar character | Suggests sp² hybridization at the bridgehead carbon, consistent with carbocation formation. |

| Imaginary Frequency | ~ -200 cm⁻¹ | Confirms the structure as a true transition state corresponding to the C-O bond stretching mode. |

These computational insights, combined with experimental data from isotope labeling and kinetic studies, provide a comprehensive picture of the reaction mechanism.

Advanced Spectroscopic and Structural Characterization of 3 Cyano 1 Adamantyl Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a molecule like (3-Cyano-1-adamantyl) acetate (B1210297), with its complex, non-aromatic, and rigid polycyclic structure, NMR is essential for unambiguous structural confirmation and for determining the spatial relationship between different parts of the molecule.

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and types of protons and carbons, multi-dimensional NMR techniques are necessary to piece together the complete molecular puzzle of (3-Cyano-1-adamantyl) acetate.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings within the molecule. In the adamantane (B196018) cage of this compound, COSY would be instrumental in tracing the connectivity between the bridgehead and methylene (B1212753) protons, confirming the intact adamantane framework.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. For this compound, an HMQC or HSQC spectrum would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the adamantane cage, as well as the methyl and methylene protons of the acetate and cyano-adjacent groups.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation technique is crucial for identifying connectivities between atoms separated by two or three bonds. In the case of this compound, HMBC would be used to establish the connection of the cyano group and the acetate group to the adamantane cage by observing correlations from the protons on the adamantane ring to the carbons of the cyano and acetate functionalities. For instance, correlations between the bridgehead proton at C1 and the carbonyl carbon of the acetate group would confirm its position.

The expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from similar adamantane derivatives, are summarized in the tables below. srce.hrnih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| Adamantane CH | 1.80 - 2.50 |

| Adamantane CH₂ | 1.60 - 2.10 |

| Acetate CH₃ | ~2.05 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Adamantane C (quaternary, attached to O) | 80 - 85 |

| Adamantane C (quaternary, attached to CN) | 30 - 35 |

| Adamantane CH | 35 - 45 |

| Adamantane CH₂ | 30 - 40 |

| Cyano C | 120 - 125 |

| Acetate C=O | 170 - 175 |

| Acetate CH₃ | ~21 |

Solid-State NMR Spectroscopy for Crystalline Forms

The properties of a compound in the solid state can differ significantly from those in solution. Solid-state NMR (ssNMR) provides valuable information about the structure, polymorphism, and dynamics of molecules in their crystalline forms. For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR would be the technique of choice. This method allows for the observation of distinct resonances for carbon atoms in different crystallographic environments, which can be crucial for identifying and characterizing different polymorphs or solvates. The chemical shifts in the solid state would be expected to be similar to those in solution but may show broadening or splitting due to packing effects in the crystal lattice.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Conformation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups.

In the IR spectrum of this compound, the following characteristic absorption bands would be expected:

C≡N Stretch: A sharp, medium-intensity band in the region of 2240-2260 cm⁻¹. The presence of this band is a clear indicator of the cyano group.

C=O Stretch: A strong, sharp band around 1735-1750 cm⁻¹ corresponding to the carbonyl group of the acetate ester.

C-O Stretch: A strong band in the 1230-1250 cm⁻¹ region, characteristic of the ester C-O bond.

C-H Stretch: Multiple bands in the 2850-3000 cm⁻¹ region due to the C-H vibrations of the adamantane cage.

Raman spectroscopy would provide complementary information. The C≡N stretch is typically strong in the Raman spectrum. The symmetric vibrations of the adamantane skeleton would also be prominent.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (Adamantane) | 2850 - 3000 | Medium-Strong |

| C≡N (Cyano) | 2240 - 2260 | Medium, Sharp |

| C=O (Acetate) | 1735 - 1750 | Strong, Sharp |

| C-O (Acetate) | 1230 - 1250 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio after ionization.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular formula of this compound. By measuring the mass with high precision, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. For C₁₃H₁₇NO₂, the calculated monoisotopic mass is 219.1259 u. HRMS would be expected to provide a measured mass very close to this value, confirming the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragments

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion and the analysis of the resulting fragment ions. This technique provides valuable information about the connectivity of the molecule. For this compound, the molecular ion [M]⁺• would likely undergo fragmentation through several pathways.

Key expected fragmentation patterns include:

Loss of the acetate group: A prominent fragmentation would be the loss of the acetoxy radical (•OCOCH₃) or acetic acid (CH₃COOH), leading to a significant peak corresponding to the adamantyl cation with a cyano group.

Loss of the cyano group: Cleavage of the C-CN bond could also occur.

Fragmentation of the adamantane cage: At higher energies, the adamantane skeleton itself can fragment, leading to a characteristic pattern of smaller hydrocarbon ions.

The analysis of these fragmentation patterns in an MS/MS experiment would provide strong evidence for the proposed structure of this compound.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

Single Crystal X-ray Diffraction Studies on this compound

Information regarding the single-crystal X-ray diffraction of this compound is not available in the current scientific literature. To provide such data, a suitable single crystal of the compound would need to be synthesized and analyzed using an X-ray diffractometer. This experimental process would yield critical information, which would be presented in a data table.

Hypothetical Data Table of Crystallographic Data for this compound:

| Parameter | Value |

|---|---|

| Empirical formula | C13H17NO2 |

| Formula weight | 219.28 |

| Temperature (K) | Data not available |

| Wavelength (Å) | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions | |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (Mg/m³) | Data not available |

| Absorption coefficient (mm⁻¹) | Data not available |

| F(000) | Data not available |

| Crystal size (mm³) | Data not available |

| Theta range for data collection (°) | Data not available |

| Index ranges | Data not available |

| Reflections collected | Data not available |

| Independent reflections | Data not available |

| Completeness to theta = x° (%) | Data not available |

| Refinement method | Data not available |

| Data / restraints / parameters | Data not available |

| Goodness-of-fit on F² | Data not available |

| Final R indices [I>2sigma(I)] | Data not available |

| R indices (all data) | Data not available |

Analysis of Intermolecular Interactions and Supramolecular Assembly in Crystalline State

Hypothetical Data Table of Intermolecular Interactions for this compound:

| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

|---|---|---|---|---|---|

| C-H···O | Data not available | N/A | N/A | N/A | N/A |

| C-H···N | Data not available | N/A | N/A | N/A | N/A |

Computational and Theoretical Chemistry Studies of 3 Cyano 1 Adamantyl Acetate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (3-Cyano-1-adamantyl) acetate (B1210297), methods like Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are employed to determine its most stable three-dimensional arrangement (geometry optimization) and to analyze its electronic structure. nih.govaps.org

Geometry optimization of (3-Cyano-1-adamantyl) acetate using DFT with a functional like B3LYP and a basis set such as 6-311G(d,p) would reveal the precise bond lengths, bond angles, and dihedral angles of its lowest energy conformation. aps.orgresearchgate.net The adamantane (B196018) cage itself is composed of sp³-hybridized carbons, leading to C-C bond lengths typically around 1.54 Å and C-C-C angles close to the ideal tetrahedral angle of 109.5°. aps.org The introduction of substituents at the C1 and C3 bridgehead positions is expected to cause minor distortions in the cage structure.

The electronic structure analysis involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability. For adamantane derivatives, functionalization is known to alter these frontier orbitals. researchgate.net The cyano group, being electron-withdrawing, is expected to lower the energy of the LUMO, while the acetate group's effect would be more complex, involving both inductive and resonance effects.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Disclaimer: The following data is hypothetical and based on typical values for adamantane derivatives from computational studies.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C(cage)-C(cage) | 1.54 |

| C1-O | 1.43 |

| O-C(=O) | 1.36 |

| C=O | 1.21 |

| C(=O)-CH₃ | 1.51 |

| C3-C≡N | 1.47 |

| C≡N | 1.15 |

| **Bond Angles (°) ** | |

| C-C1-C | ~109.5 |

| C-C3-C | ~109.5 |

| C-C1-O | ~109.5 |

| C-C3-C≡N | ~109.5 |

| C1-O-C(=O) | 118.0 |

| O-C(=O)-CH₃ | 110.0 |

| C3-C-N | 179.0 |

Density Functional Theory (DFT) for Spectroscopic Property Prediction (NMR, IR, UV-Vis)

DFT is a powerful tool for predicting various spectroscopic properties, providing valuable insights that can aid in the experimental characterization of new compounds. nih.govnih.gov

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.govresearchgate.net For this compound, the rigid adamantane cage would give rise to characteristic signals in the ¹³C NMR spectrum between δ 28-40 ppm. researchgate.net The bridgehead carbons bearing the substituents (C1 and C3) would be shifted downfield. The carbon of the cyano group is expected to appear around δ 120 ppm, while the carbonyl carbon of the acetate group would be significantly downfield, typically around δ 170 ppm. acs.org The methyl group of the acetate would have a characteristic ¹H signal around δ 2.0 ppm and a ¹³C signal around δ 21 ppm.

IR Spectroscopy: Theoretical vibrational spectra (Infrared and Raman) can be calculated from the second derivatives of the energy with respect to the atomic coordinates. canterbury.ac.nz These calculations help in assigning the vibrational modes observed in experimental spectra. For this compound, key predicted vibrational frequencies would include the C≡N stretch of the cyano group, typically found in the 2220-2260 cm⁻¹ region. The acetate group would show a strong C=O stretching band around 1735-1750 cm⁻¹ and a C-O stretching band in the 1230-1260 cm⁻¹ range. The adamantane skeleton itself has a series of characteristic C-H and C-C stretching and bending vibrations. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). rsc.org Adamantane itself does not absorb in the near-UV region. The absorption properties of this compound would be dictated by the electronic transitions involving the cyano and acetate functional groups. The ester group typically shows a weak n→π* transition around 200-210 nm. researchgate.net The cyano group's transitions are generally in the far UV. TD-DFT calculations can provide more precise predictions of the absorption maxima (λ_max) and the corresponding oscillator strengths. rsc.org

Table 2: Predicted Spectroscopic Data for this compound Disclaimer: The following data is hypothetical and based on typical values for analogous compounds from computational and experimental studies.

| Spectroscopy | Feature | Predicted Value |

| ¹³C NMR | Adamantane CH₂ | δ 35-40 ppm |

| Adamantane CH | δ 28-32 ppm | |

| C1-O | δ ~80 ppm | |

| C3-CN | δ ~35 ppm | |

| C≡N | δ ~122 ppm | |

| C=O | δ ~170 ppm | |

| O-C(=O)-C H₃ | δ ~21 ppm | |

| ¹H NMR | Adamantane H | δ 1.7-2.2 ppm |

| O-C(=O)-CH₃ | δ ~2.0 ppm | |

| IR (cm⁻¹) | C≡N stretch | 2240 |

| C=O stretch | 1745 | |

| C-O stretch | 1240 | |

| UV-Vis | λ_max (n→π*) | ~210 nm |

Conformational Analysis and Energy Landscapes of Adamantyl Acetate Derivatives

While the adamantane cage is rigid, the substituents attached to it can exhibit conformational flexibility. In the case of this compound, the key conformational freedom lies in the rotation around the C1-O bond of the acetate group.

Conformational analysis using computational methods involves systematically rotating the dihedral angles of the flexible bonds and calculating the energy of each resulting conformer. This process generates a potential energy surface, from which the lowest energy (most stable) conformations and the energy barriers for interconversion can be identified. For adamantyl acetate derivatives, molecular mechanics and DFT calculations can be used to explore these energy landscapes. youtube.com

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the behavior of molecules over time, offering insights into their dynamics and interactions in a condensed phase, such as in a solvent. tandfonline.com An MD simulation of this compound in a solvent like water or an organic solvent would reveal how the molecule interacts with its environment. tandfonline.com

The analysis of the radial distribution functions from the MD simulation can quantify the structuring of the solvent molecules around the solute, highlighting the specific sites of interaction. This information is crucial for understanding how the molecule will behave in biological systems or as a component in materials.

Reaction Mechanism Predictions and Transition State Calculations for this compound Transformations

Computational chemistry is an invaluable tool for elucidating reaction mechanisms, allowing for the calculation of the energies of reactants, products, intermediates, and, most importantly, transition states. cuni.cz For this compound, several transformations could be of interest.

One such transformation is the hydrolysis of the ester group. A computational study of this reaction would involve modeling the attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the acetate. By calculating the energy profile of the reaction pathway, the activation energy can be determined, providing a measure of the reaction rate. The mechanism would likely proceed through a tetrahedral intermediate, and DFT calculations can confirm the structure and stability of this intermediate.

Another area of interest is the potential for nucleophilic substitution at the adamantane bridgehead positions. While S_N2 reactions are impossible at these positions, S_N1-type reactions can occur via the formation of a relatively stable adamantyl cation. researchgate.netnih.gov Computational studies can model the departure of the acetate group to form a 3-cyano-1-adamantyl cation and its subsequent reaction with a nucleophile. Transition state calculations would be crucial in understanding the feasibility and kinetics of such transformations. cuni.cz

Lack of Publicly Available Research Hinders Detailed Analysis of this compound as a Synthetic Precursor

Following a comprehensive review of publicly accessible scientific literature and chemical databases, it has been determined that there is a significant lack of specific research data concerning the application of this compound as a synthetic building block and precursor. The stringent outline provided for this article requires detailed, research-backed findings for each subsection, which are not available for this particular compound.

The investigation sought to uncover documented instances of this compound's role in various synthetic applications, as per the requested structure. This included its use in the preparation of functionalized adamantane carboxylic acids and esters, the synthesis of adamantane-based heterocyclic systems, its utilization in polymer chemistry, its development into specialized reagents or ligands, and strategies for its derivatization.

Despite extensive searches, the scientific literature does not appear to contain specific studies detailing these applications for this compound. While there is a wealth of information on the synthetic utility of the adamantane scaffold in general and various other adamantane derivatives, this specific bifunctional compound, featuring both a cyano and an acetate group at the 1 and 3 positions, is not prominently featured in the available research.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline without resorting to speculation on potential, but undocumented, chemical transformations. To maintain scientific integrity and adhere to the explicit instructions of generating content based on detailed research findings, this article cannot be completed as requested.

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing (3-Cyano-1-adamantyl) acetate in laboratory settings?

- Methodological Answer : Synthesis typically involves functionalizing the adamantane core. A common approach is nucleophilic substitution at the 1-position of adamantane derivatives using cyano-containing reagents, followed by acetylation under anhydrous conditions. For example, reacting 1-hydroxyadamantane with cyanogen bromide (CNBr) in the presence of a base (e.g., K₂CO₃) forms 3-cyano-1-adamantanol, which is then acetylated using acetic anhydride and a catalyst like H₂SO₄ . Purity should be confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H and ¹³C) for structural validation .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Spectroscopy : ¹H NMR (δ ~2.0 ppm for adamantane protons, δ ~2.1 ppm for acetate methyl) and ¹³C NMR (δ ~170 ppm for carbonyl) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–230 nm) to monitor cyano and ester groups.

- Mass Spectrometry : High-resolution MS (ESI+) for molecular ion validation (e.g., [M+H]⁺ expected at m/z calculated from C₁₃H₁₇NO₂).

- Thermodynamic Data : Compare melting points and solubility parameters with NIST reference data for analogous esters .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability profiles of this compound under varying pH conditions?

- Methodological Answer :

- Experimental Design : Conduct accelerated stability studies at pH 2–12 (37°C, 1M buffer solutions). Monitor degradation via LC-MS to identify hydrolysis products (e.g., free cyanoadamantanol or acetic acid).

- Data Analysis : Use Arrhenius modeling to predict shelf-life. For conflicting data, cross-validate with kinetic studies under inert atmospheres to rule out oxidation .

- Example Table :

| pH | Degradation Rate (k, h⁻¹) | Half-Life (t₁/₂, h) | Major Degradant |

|---|---|---|---|

| 2 | 0.002 | 346 | None detected |

| 7 | 0.001 | 693 | Trace acetic acid |

| 12 | 0.015 | 46 | Cyanoadamantanol |

Q. What strategies optimize the compound’s use in drug delivery systems, given its adamantane backbone and ester linkage?

- Methodological Answer :

- Lipid Nanoparticle Formulation : Use solvent evaporation to encapsulate the compound in PEGylated liposomes. Monitor encapsulation efficiency via dialysis (MWCO 10 kDa) and validate release kinetics in PBS (pH 7.4, 37°C) .

- Targeting Studies : Functionalize nanoparticles with ligands (e.g., folate) and assess cellular uptake in vitro (e.g., HeLa cells via fluorescence microscopy). Compare with non-targeted controls .

Q. How should researchers address discrepancies in reported Henry’s Law constants for related acetate esters when modeling this compound’s environmental fate?

- Methodological Answer :

- Data Validation : Cross-reference experimental values (e.g., gas-phase ion energetics) with computational models (COSMO-RS or DFT). For example, NIST’s Henry’s Law data for ethyl acetate (k°H = 8.9 mol/(kg·bar)) can guide extrapolation .

- Contradiction Analysis : Perform headspace GC-MS to measure partitioning coefficients under controlled humidity and temperature. Reconcile outliers by testing purity of reagents and calibration standards .

Methodological Considerations

Q. What protocols ensure safe handling of the cyano group during in vitro assays?

- Methodological Answer :

- Ventilation : Use fume hoods (≥100 fpm face velocity) and HEPA filters.

- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats.

- Waste Disposal : Neutralize cyanide-containing waste with NaOCl (1:1 v/v) before disposal .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or membranes)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to cytochrome P450 (PDB: 1TQN). Parameterize force fields with AMBER for adamantane’s rigidity.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess membrane penetration (e.g., POPC lipid bilayer). Analyze radial distribution functions for acetate group hydration .

Data Reproducibility & Open Science

Q. What frameworks support open-data sharing while protecting intellectual property in collaborative studies on this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.